

Physical and chemical properties of 2,5-Dichloroanisole

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Compound of Interest

Compound Name: 2,5-Dichloroanisole

Cat. No.: B158034

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An In-depth Technical Guide to 2,5-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dichloroanisole** (CAS No: 1984-58-3). The information is curated for professionals in research and development who require detailed data on this compound for applications in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

2,5-Dichloroanisole, also known as 1,4-dichloro-2-methoxybenzene, is a halogenated aromatic ether.^[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and process development.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ Cl ₂ O	[1][2]
Molecular Weight	177.03 g/mol	[1][2]
CAS Number	1984-58-3	[3]
Appearance	Clear, colorless to very slightly yellow liquid	[3]
Melting Point	24°C	[3]
Boiling Point	128-132°C @ 3.5 mmHg	[3][4][5]
Density	1.330 g/cm ³	[2][3]
Refractive Index	1.5615 - 1.5635 @ 20°C	[3][4]
Vapor Density	6.1	[2][6]
Flash Point	21°C	[3]

Chemical Reactivity and Stability

Stability: **2,5-Dichloroanisole** is stable under normal storage and handling conditions.[2]

Reactivity Profile: As an aromatic ether, the methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, though the presence of two deactivating chloro groups reduces the ring's reactivity. The molecule is primarily susceptible to reactions involving nucleophilic substitution of the chlorine atoms under harsh conditions or reactions that modify the methoxy group.

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[2]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, **2,5-dichloroanisole** may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Hazardous Polymerization: Hazardous polymerization does not occur with this substance.[2]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of **2,5-dichloroanisole** is the Williamson ether synthesis. This S_N2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.^{[7][8]} For **2,5-dichloroanisole**, this involves the methylation of 2,5-dichlorophenol.

Materials:

- 2,5-Dichlorophenol
- Sodium hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(CH_3)_2SO_4$)
- Aprotic polar solvent (e.g., DMF, DMSO)^[9]
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- 6M Hydrochloric acid (HCl)

Procedure:

- **Deprotonation:** In a round-bottom flask, dissolve 2,5-dichlorophenol in a suitable aprotic polar solvent like DMF. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 2,5-dichlorophenoxyde salt. The reaction is typically stirred at room temperature until the phenol is fully converted.
- **Methylation:** Add a methylating agent, such as methyl iodide, to the reaction mixture. The mixture is stirred, often with gentle heating, for several hours to allow the S_N2 reaction to proceed to completion.^[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
- Purification: Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any unreacted phenol, and finally with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Final Purification: The crude product can be further purified by vacuum distillation to yield pure **2,5-dichloroanisole**.[\[10\]](#)

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of chloroanisoles.[\[3\]](#) [\[11\]](#)

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary column suitable for separating aromatic compounds (e.g., non-polar or medium-polarity column)
- Autosampler with Headspace Solid-Phase Microextraction (HS-SPME) capabilities

Procedure:

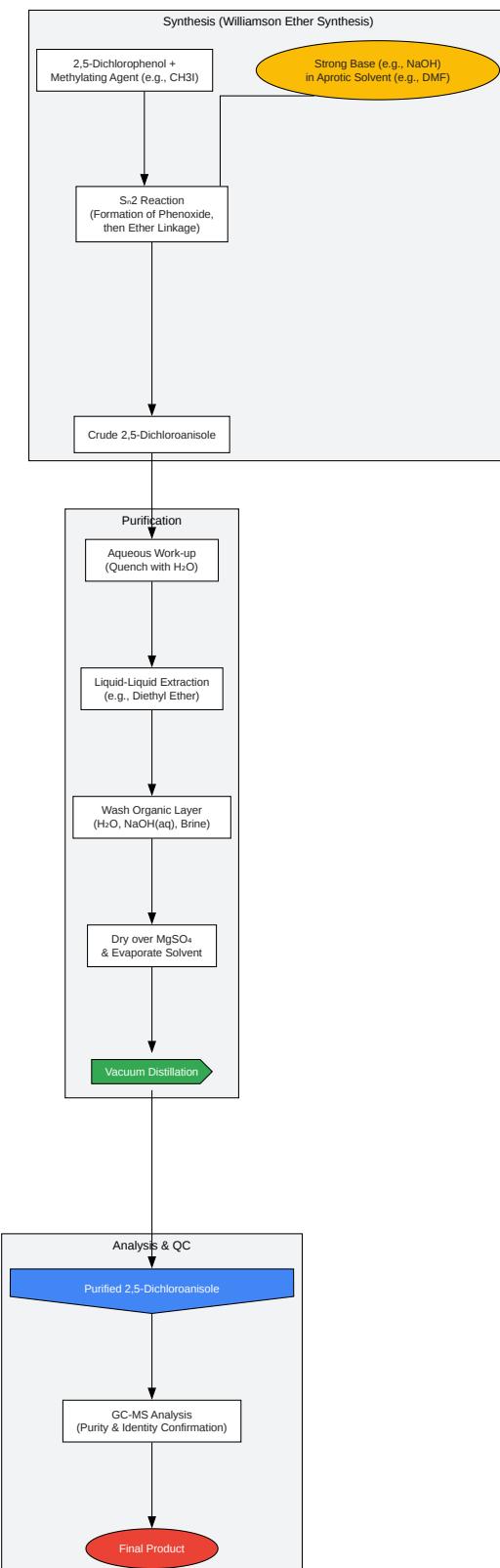
- Sample Preparation (HS-SPME): For analysis of trace amounts, HS-SPME is an effective extraction and concentration technique.[\[3\]](#) Place the sample containing **2,5-dichloroanisole** (e.g., dissolved in a suitable solvent or in a sample matrix like wine) into a headspace vial. Add sodium chloride (e.g., 30% w/v) to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.[\[3\]](#)
- Extraction: Seal the vial and place it in the autosampler. Incubate the sample at an elevated temperature (e.g., 70°C) to allow the analyte to volatilize into the headspace.[\[3\]](#) Expose an

SPME fiber (e.g., DVB/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analyte.^[3]

- GC-MS Analysis: Retract the fiber and inject it into the hot GC inlet. The high temperature of the inlet desorbs the analyte from the fiber onto the GC column. Program the GC oven temperature to separate the components of the sample. The separated components then enter the mass spectrometer, which generates a mass spectrum for identification.
- Detection and Quantification: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic mass-to-charge (m/z) ratios of **2,5-dichloroanisole**. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Visualizations

The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and analysis of **2,5-dichloroanisole**.



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